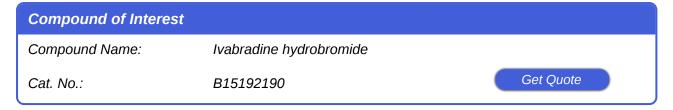


Application Notes and Protocols: Ivabradine Hydrobromide in Cardiac Cell Culture

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivabradine hydrobromide is a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are crucial for the pacemaking "funny" current (If) in sinoatrial node cells.[1][2] This mechanism of action leads to a reduction in heart rate without affecting myocardial contractility or ventricular repolarization.[1][3] Beyond its primary heart rate-lowering effect, emerging research has unveiled pleiotropic effects of Ivabradine on various cardiac cell types, including cardiomyocytes and cardiac fibroblasts. These effects, often independent of heart rate reduction, encompass anti-fibrotic, anti-apoptotic, and anti-inflammatory properties, making Ivabradine a compound of significant interest in cardiovascular research and drug development.[4][5]

These application notes provide detailed protocols for utilizing **Ivabradine hydrobromide** in in vitro cardiac cell culture models to investigate its effects on cardiomyocyte electrophysiology, viability, apoptosis, and signaling, as well as on cardiac fibroblast proliferation and activation.

Data Presentation: Summary of Quantitative Data

The following tables summarize the quantitative effects of **Ivabradine hydrobromide** on various parameters in cardiac cell culture experiments.

Table 1: Electrophysiological Effects of Ivabradine on Cardiomyocytes



Cell Type	Concentration	Parameter	Observed Effect	Reference
iPSC-CMs	0.1 μΜ	Beating Rate	Dose-dependent decrease	[6]
iPSC-CMs	1 μΜ	Beating Rate	Dose-dependent decrease	[6]
iPSC-CMs	3 μΜ	Beating Rate	Dose-dependent decrease	[6]
iPSC-CMs	10 μΜ	Beating Rate	Complete block of automaticity in some cells	[6][7]
iPSC-CMs	3 μΜ	Funny Current (If)	~41% block	[8]
iPSC-CMs	10 μΜ	Funny Current (If)	Significant attenuation	[7]
Dog Purkinje Fibers	0.1 - 10 μΜ	Spontaneous Firing Rate	Concentration- dependent reduction	[9][10]
Rabbit SANC	3 μΜ	AP Firing Rate	~13% reduction	[11]
Rabbit SANC	10 μΜ	AP Firing Rate	~26% reduction	[11]
Rabbit SANC	30 μΜ	AP Firing Rate	~39% reduction	[11]

Table 2: Effects of Ivabradine on Cardiac Cell Viability, Apoptosis, and Proliferation



Cell Type	Concentrati on	Assay	Parameter	Observed Effect	Reference
Human Cardiac Fibroblasts	30 nM	MTS Assay	Proliferation	No significant effect	[5]
Human Cardiac Fibroblasts	1 μΜ	MTS Assay	Proliferation	Significant attenuation	[5]
Murine Cardiomyocyt es (in vivo model)	N/A	TUNEL Assay	Apoptosis	Significantly reduced	[1][12]
Human Cardiac Fibroblasts	1 μΜ	N/A	α-SMA expression	Dose- dependent reduction	[5]
Human Cardiac Fibroblasts	1 μΜ	N/A	Collagen I production	Significantly reduced	[5]

Table 3: Effects of Ivabradine on Signaling Pathways in Cardiac Cells



Cell Type	Concentrati on	Pathway	Target Protein	Observed Effect	Reference
Rat Cardiomyocyt es (in vivo model)	10 mg/kg/day	PI3K/AKT/mT OR	p-PI3K, p- AKT, p- mTOR, p- p70S6K	Decreased expression	[3][13]
Murine Myocardium (in vivo model)	10-50 mg/kg/day	МАРК	р-р38 МАРК	Decreased phosphorylati on	[14]
Neonatal Rat Cardiac Fibroblasts	N/A	МАРК	JNK, p38 MAPK	Reduced phosphorylati on	[15]

Experimental Protocols

Assessment of Ivabradine's Effect on the Beating Rate of iPSC-Derived Cardiomyocytes (iPSC-CMs)

This protocol details the methodology to evaluate the dose-dependent effect of Ivabradine on the spontaneous beating rate of iPSC-CMs.

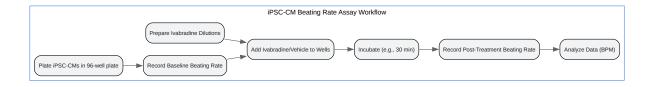
Materials:

- Human iPSC-CMs
- Culture medium (e.g., RPMI 1640 with B27 supplement)
- Ivabradine hydrobromide stock solution (e.g., 10 mM in sterile water or DMSO)
- Multi-well plates (e.g., 96-well)
- Automated microscopy system with environmental control (37°C, 5% CO₂) or manual microscope with a heated stage.
- Image analysis software for beat rate detection.



Protocol:

- Cell Culture: Plate iPSC-CMs in 96-well plates at an appropriate density to form a spontaneously beating monolayer. Culture the cells for several days to allow for recovery and stabilization of beating.
- Preparation of Ivabradine Dilutions: Prepare a serial dilution of Ivabradine in culture medium to achieve final concentrations ranging from 0.1 μ M to 10 μ M. Include a vehicle control (medium with the same concentration of DMSO or water as the highest Ivabradine concentration).
- Baseline Recording: Before adding the compounds, record the baseline beating rate of the iPSC-CMs in each well for a defined period (e.g., 30-60 seconds).
- Compound Addition: Carefully remove the existing medium and add the prepared Ivabradine dilutions and vehicle control to the respective wells.
- Incubation: Incubate the plate for a predetermined time (e.g., 30 minutes) in the microscope's environmental chamber.
- Post-treatment Recording: After incubation, record the beating rate of the iPSC-CMs in each well again for the same duration as the baseline recording.
- Data Analysis: Use image analysis software to determine the beats per minute (BPM) for each well before and after treatment. Normalize the post-treatment BPM to the baseline BPM for each well. Compare the effects of different Ivabradine concentrations to the vehicle control.





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Workflow for assessing Ivabradine's effect on iPSC-CM beating rate.

Analysis of Cardiac Fibroblast Proliferation using MTS Assay

This protocol describes how to assess the anti-proliferative effects of Ivabradine on cardiac fibroblasts.

Materials:

- Primary human or rat cardiac fibroblasts
- Culture medium (e.g., DMEM with 10% FBS)
- Ivabradine hydrobromide stock solution
- 96-well plates
- MTS reagent
- Plate reader

Protocol:

- Cell Seeding: Seed cardiac fibroblasts in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Serum Starvation (Optional): To synchronize the cell cycle, you can serum-starve the cells for 24 hours in a low-serum medium (e.g., 0.5% FBS).
- Ivabradine Treatment: Replace the medium with fresh culture medium containing various concentrations of Ivabradine (e.g., 30 nM, 1 μM) and a vehicle control.
- Incubation: Incubate the cells for the desired treatment period (e.g., 24-48 hours).
- MTS Assay:



- \circ Add MTS reagent to each well according to the manufacturer's instructions (typically 20 μ L per 100 μ L of medium).
- Incubate the plate at 37°C for 1-4 hours, or until a color change is apparent.
- Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.
- Data Analysis: Subtract the background absorbance (from wells with medium and MTS but no cells). Express the results as a percentage of the vehicle-treated control.



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Workflow for cardiac fibroblast proliferation assay using MTS.

Investigation of Ivabradine's Effect on Cardiomyocyte Apoptosis via TUNEL Assay

This protocol outlines the steps to detect and quantify apoptosis in cardiomyocytes treated with Ivabradine using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.

Materials:

- Cardiomyocytes (e.g., neonatal rat ventricular myocytes or iPSC-CMs)
- Culture slides or coverslips
- Apoptosis-inducing agent (e.g., doxorubicin, as a positive control)
- Ivabradine hydrobromide
- TUNEL assay kit

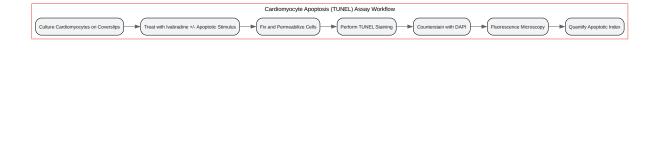


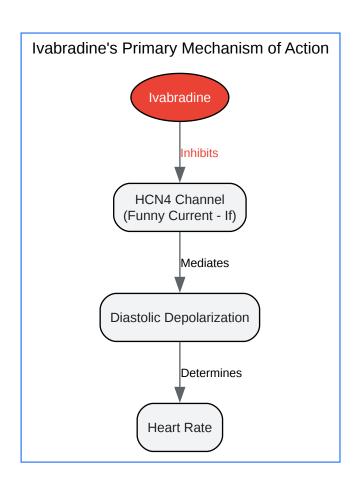
- Fluorescence microscope
- DAPI nuclear stain

Protocol:

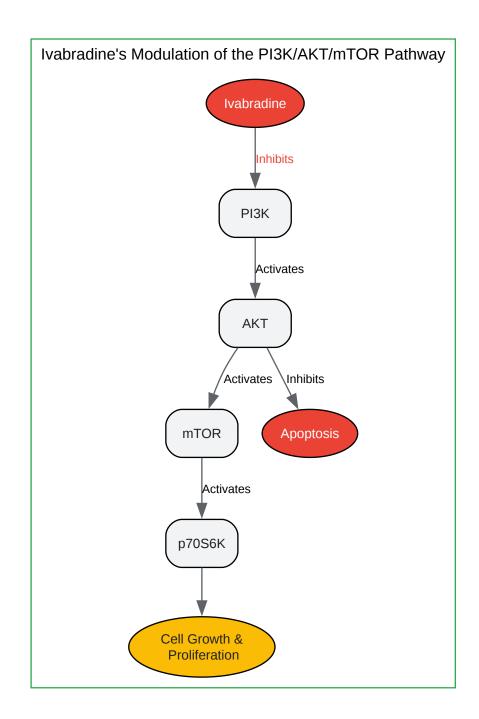
- Cell Culture: Culture cardiomyocytes on slides or coverslips.
- Treatment: Treat the cells with the desired concentrations of Ivabradine and/or an apoptosisinducing agent for a specified duration. Include untreated and vehicle-treated controls.
- Fixation and Permeabilization:
 - Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.
 - Permeabilize the cells with a solution like 0.1% Triton X-100 in PBS for 2-5 minutes.
- TUNEL Staining: Follow the manufacturer's protocol for the TUNEL assay kit. This typically involves:
 - Incubating the cells with the TdT reaction mixture (containing TdT enzyme and fluorescently labeled dUTPs) in a humidified chamber at 37°C for 1 hour.
- Nuclear Counterstaining: Stain the cell nuclei with DAPI.
- Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.
 TUNEL-positive (apoptotic) cells will show green fluorescence in the nucleus, while all nuclei will be stained blue with DAPI.
- Quantification: Count the number of TUNEL-positive nuclei and the total number of nuclei in several random fields of view for each condition. Calculate the apoptotic index as (number of TUNEL-positive cells / total number of cells) x 100%.



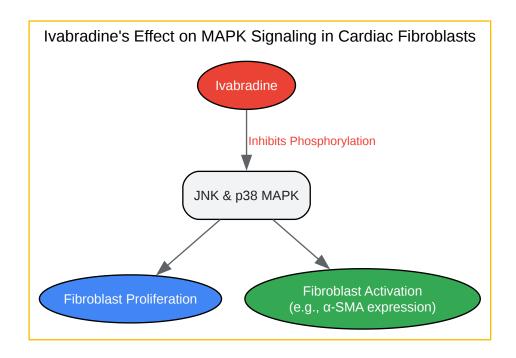












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